

The Chemistry and Applications of 1,1,1-Triiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1-Triiodoethane**

Cat. No.: **B14751598**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

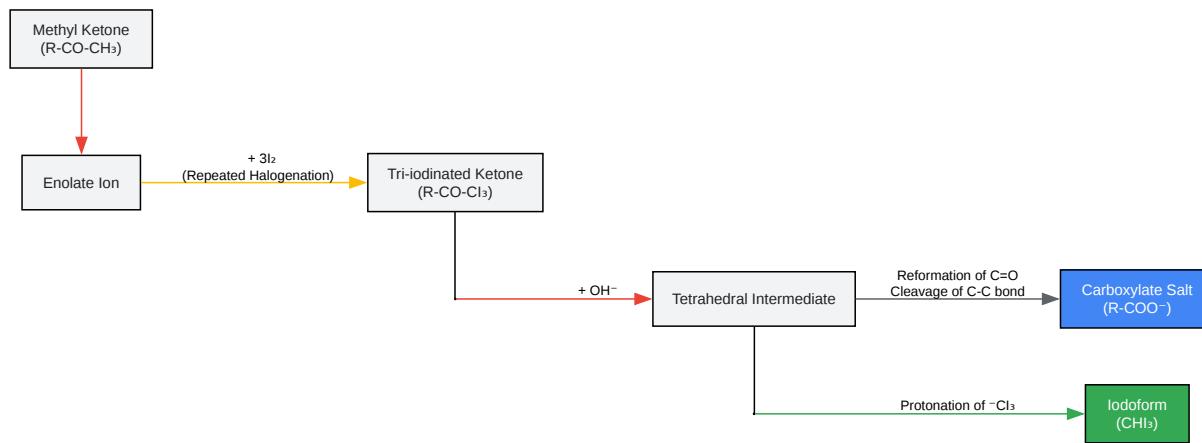
This technical guide provides a comprehensive overview of **1,1,1-Triiodoethane**, a compound of historical and ongoing interest in both chemical synthesis and antiseptic applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Nomenclature and Synonyms

1,1,1-Triiodoethane is most commonly known by its trivial name, Iodoform. Its systematic IUPAC name is Triiodomethane. Other synonyms include carbon triiodide and methyl tri-iodide. [\[1\]](#)[\[2\]](#)

Physicochemical Properties

Iodoform is a pale yellow, crystalline solid at room temperature, recognized by its penetrating and distinctive odor, often associated with medical settings.[\[1\]](#)[\[2\]](#) It is volatile and will sublime at ambient temperatures.[\[3\]](#) Key quantitative properties of **1,1,1-Triiodoethane** are summarized in the table below.


Property	Value
Molecular Formula	CHI_3
Molecular Weight	393.73 g/mol [2] [4]
CAS Number	75-47-8 [4]
Appearance	Pale yellow, crystalline solid [1] [2] [5]
Melting Point	Approximately 119-121 °C (with decomposition) [5] [6] [7]
Boiling Point	218 °C (with decomposition) [1] [4]
Density	4.008 g/cm ³ [1] [4]
Solubility in Water	Slightly soluble (approximately 0.1 g/L) [1] [4] [8]
Solubility in Organic Solvents	Soluble in ethanol (78 g/L at 25 °C), ether (136 g/L at 25 °C), chloroform, and acetone (120 g/L at 25 °C). [1] [4] [9] Also soluble in benzene, carbon disulfide, and olive oil. [8]
Vapor Pressure	0.04 mmHg [8]

Synthesis of 1,1,1-Triiodoethane (The Haloform Reaction)

The primary method for synthesizing **1,1,1-Triiodoethane** is the haloform reaction. This reaction involves the exhaustive halogenation of a methyl ketone (a compound containing the $\text{R}-\text{CO}-\text{CH}_3$ group) or a substrate that can be oxidized to a methyl ketone (such as ethanol or certain secondary alcohols) in the presence of a base.[\[1\]](#)[\[10\]](#) The reaction of iodine with a methyl ketone is so reliable that the formation of a yellow iodoform precipitate is used as a qualitative test for the presence of methyl ketones, known as the iodoform test.[\[1\]](#)[\[9\]](#)[\[11\]](#)

The overall reaction can be summarized as: $\text{R}-\text{CO}-\text{CH}_3 + 3\text{I}_2 + 4\text{NaOH} \rightarrow \text{R}-\text{COONa} + \text{CHI}_3 + 3\text{NaI} + 3\text{H}_2\text{O}$

The mechanism proceeds in several steps under basic conditions, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Haloform Reaction for Iodoform Synthesis.

Detailed Experimental Protocols

Below are two common laboratory protocols for the synthesis of iodoform.

Protocol 1: Synthesis from Acetone and Sodium Hypochlorite

This method utilizes a commercially available oxidizing agent to generate the hypoiodite in situ.

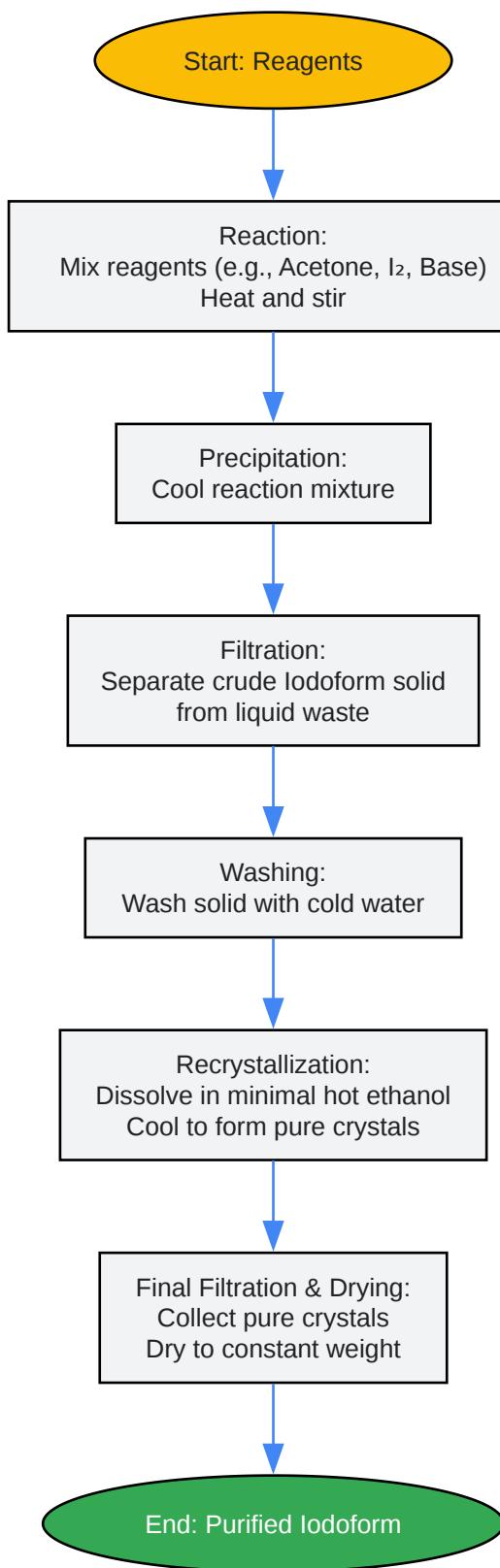
- Materials:

- Potassium iodide (KI)
- Acetone (CH_3COCH_3)

- 5% aqueous sodium hypochlorite solution (NaOCl)
- Ethanol for recrystallization
- Distilled water
- Procedure:
 - In a suitably sized round-bottomed flask equipped with a magnetic stirrer, dissolve 30 g of potassium iodide in 100 mL of distilled water.
 - Add 10 mL of acetone to the solution with stirring.
 - Slowly add 300 mL of a 5% aqueous sodium hypochlorite solution dropwise to the stirring mixture. The addition should be controlled to maintain a manageable reaction rate.
 - Continue stirring. A yellow precipitate of iodoform will form.
 - After the addition is complete, allow the mixture to stand for 30 minutes to ensure complete precipitation.
 - Collect the crude iodoform crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals thoroughly with cold distilled water to remove unreacted salts and other water-soluble impurities.
 - For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the iodoform in hot ethanol and allow it to cool slowly. Yellow crystals of pure iodoform will form.
 - Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and allow them to air dry. The melting point of the purified iodoform should be approximately 119 °C.[12]

Protocol 2: Synthesis from Acetone, Iodine, and Potassium Carbonate

This is a classic method for small-scale laboratory preparation.


- Materials:

- Potassium carbonate (K_2CO_3)
- Acetone (Propanone)
- Iodine (I_2) crystals
- Ethanol for recrystallization
- Distilled water

- Procedure:

- Dissolve 5 grams of potassium carbonate in 20 mL of distilled water in an Erlenmeyer flask.
- Add 3.5 mL of acetone to the solution.
- Place the flask in a warm water bath maintained at approximately 75-80 °C.
- Gradually add 5 grams of iodine crystals to the warm, stirring solution. Continue stirring until the reaction is complete, indicated by the consumption of the iodine color and the formation of a yellow precipitate.
- Cool the reaction mixture in an ice bath to maximize the precipitation of iodoform.
- Filter the yellow iodoform crystals using a Büchner funnel.
- Wash the collected crystals with cold water.
- Recrystallize a small sample from hot ethanol to check for purity.
- Dry the final product. The expected theoretical yield is approximately 1.15 grams.^[6]

The workflow for a typical laboratory synthesis and purification of iodoform is depicted below.

[Click to download full resolution via product page](#)

Caption: General Laboratory Workflow for Iodoform Synthesis and Purification.

Applications and Relevance to Drug Development

Historically, iodoform was widely used as an antiseptic and disinfectant for wounds and sores, a practice that began in the late 19th century.[5][13] Its antiseptic properties are not due to the iodoform molecule itself, but rather to the slow release of free iodine upon contact with bodily fluids or tissues.[5][8]

While its use in human medicine has largely been superseded by more effective and less odorous antiseptics, it still finds niche applications:

- Dentistry: Iodoform is a component in some dental pastes and root canal filling materials, valued for its radiopacity and antimicrobial properties.[8]
- Veterinary Medicine: It is an active ingredient in some ear powders for cats and dogs to prevent infection.[1][2]
- Organic Synthesis: The haloform reaction itself is a valuable synthetic tool for converting methyl ketones into carboxylic acids.[10] Iodoform can also be a starting material for other reactions, such as the synthesis of acetylene by reaction with powdered silver.[1]

For drug development professionals, understanding the chemistry of iodoform and the iodoform test is crucial for the structural elucidation of new chemical entities. The presence of a methyl ketone group, which can be a key pharmacophore or a metabolic liability, can be quickly identified using this classic chemical test.

Safety and Handling

Iodoform should be handled with appropriate safety precautions in a laboratory setting. It is harmful if inhaled and may cause skin irritation.[14] It is also considered a potential carcinogen.

- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]
- Storage: Store in a cool, dry, well-ventilated area, protected from light, in a tightly sealed container.[8]

- Decomposition: Iodoform can decompose upon exposure to light and air, releasing iodine vapor.[\[5\]](#) When heated, it decomposes to produce diatomic iodine, hydrogen iodide gas, and carbon.[\[1\]](#)

Always consult the material safety data sheet (MSDS) before handling **1,1,1-Triiodoethane**.
[\[14\]](#)[\[15\]](#)[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodoform - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. embibe.com [embibe.com]
- 6. Iodoform Preparation – Stan's Academy [stansacademy.com]
- 7. scribd.com [scribd.com]
- 8. Iodoform | CHI3 | CID 6374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iodoform [chemeurope.com]
- 10. Haloform reaction - Wikipedia [en.wikipedia.org]
- 11. Iodoform: Structure, Uses & Preparation Explained [vedantu.com]
- 12. prepchem.com [prepchem.com]
- 13. quora.com [quora.com]
- 14. isotope.com [isotope.com]
- 15. fishersci.com [fishersci.com]
- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- To cite this document: BenchChem. [The Chemistry and Applications of 1,1,1-Triiodoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14751598#synonyms-for-1-1-1-triiodoethane\]](https://www.benchchem.com/product/b14751598#synonyms-for-1-1-1-triiodoethane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com